molecular formula C11H12N2O3 B1373613 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid CAS No. 1343134-58-6

2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

Cat. No. B1373613
CAS RN: 1343134-58-6
M. Wt: 220.22 g/mol
InChI Key: LBXZUEMSUVQWIJ-UHFFFAOYSA-N
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Description

“2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid” is a chemical compound with the CAS Number: 1343134-58-6 . It has a molecular weight of 220.23 . The IUPAC name for this compound is 2-methyl-3-(2-oxo-1-imidazolidinyl)benzoic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12N2O3/c1-7-8(10(14)15)3-2-4-9(7)13-6-5-12-11(13)16/h2-4H,5-6H2,1H3,(H,12,16)(H,14,15) . This code provides a specific description of the molecule’s structure, including the arrangement of its atoms and the bonds between them.


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not found in the available data.

Scientific Research Applications

Anti-Tuberculosis Inhibitors

2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid derivatives have been synthesized and studied as potential FabH inhibitors, which are important in the development of anti-tuberculosis drugs (Liu, Zhong, & Li, 2012).

Taste Modulators

Derivatives of this compound, specifically N-(1-methyl-4-oxoimidazolidin-2-ylidene)aminopropionic acid, have been identified as taste modulators. These compounds enhance the mouthfulness and mouth-dryness sensations in stewed beef juice, providing insights into food science and flavor enhancement (Kunert, Walker, & Hofmann, 2011).

Corrosion Inhibition

In the field of materials science, benzimidazole derivatives based on 8-hydroxyquinoline, which are structurally related to 2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid, have been synthesized and characterized for their effectiveness in inhibiting corrosion of steel in acidic environments (Rbaa et al., 2020).

Vibrational Spectroscopy and Molecular Docking Studies

Research involving 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid, which is closely related to the target compound, includes vibrational spectroscopy, quantum computational studies, and molecular docking. These studies contribute to our understanding of the compound's electronic structure and potential for drug action (Khanum et al., 2022).

Antibacterial and Antifungal Activities

Several studies have synthesized derivatives of benzoic acid containing the benzimidazole moiety, exhibiting significant effectiveness against various bacterial and fungal strains. These findings are important for the development of new antimicrobial agents (Abd El-Meguid, 2014).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335 , which correspond to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively .

properties

IUPAC Name

2-methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c1-7-8(10(14)15)3-2-4-9(7)13-6-5-12-11(13)16/h2-4H,5-6H2,1H3,(H,12,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBXZUEMSUVQWIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1N2CCNC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Methyl-3-(2-oxoimidazolidin-1-yl)benzoic acid

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